molecular formula C9H6N2O2 B2714764 7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1824105-71-6

7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No.: B2714764
CAS No.: 1824105-71-6
M. Wt: 174.159
InChI Key: XCYIASWVODNQCX-UHFFFAOYSA-N
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Description

7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound featuring a fused pyridine-oxazine scaffold with an ethynyl substituent at the 7-position. This structure serves as a key pharmacophore in medicinal chemistry due to its ability to modulate enzyme activity and interact with biological targets.

Synthesis: The compound is synthesized via cyclization reactions, as demonstrated in analogues such as 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives, where acylation with chloroacetyl chloride followed by cyclization yields the pyrido-oxazine core . Specific routes for 7-ethynyl substitution may involve Sonogashira coupling or ethynylation of halogenated precursors (e.g., bromo or iodo derivatives) .

Applications: The ethynyl group enhances electronic properties and serves as a handle for further functionalization. The compound is explored as a kinase inhibitor (e.g., engasertib, a clinical-stage AKT inhibitor ) and in antibacterial drug development due to interactions with DNA topoisomerases .

Properties

IUPAC Name

7-ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c1-2-6-3-7-9(10-4-6)13-5-8(12)11-7/h1,3-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYIASWVODNQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(N=C1)OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of ethynyl derivatives and pyridine-based intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural and Functional Modifications

Substituents at the 7-position and other sites significantly influence biological activity, solubility, and target affinity. Below is a comparative analysis of key derivatives:

Compound Substituent(s) Molecular Weight Key Biological Activity Reference
7-Ethynyl derivative Ethynyl (C≡CH) 215.2 g/mol AKT inhibition (IC₅₀ < 100 nM)
7-Fluoro derivative Fluoro (F) 196.1 g/mol Weak topo IV inhibition (5–22× lower)
7-Bromo derivative Bromo (Br) 229.0 g/mol Building block for cross-coupling reactions
7-Iodo derivative Iodo (I) 276.0 g/mol Precursor for radiopharmaceuticals
7-Methyl derivative Methyl (CH₃) 178.2 g/mol Unspecified antibacterial activity
3-Methyl derivative Methyl at 3-position 180.2 g/mol Enhanced stability for pharmacological use
1-Ethyl derivative Ethyl at 1-position 231.2 g/mol Kinase selectivity (ALM301)
Thioureide derivatives Thiourea at 3-position Varies Hemorheological activity (anti-thrombotic)
Kinase Inhibition
  • 7-Ethynyl derivative : Exhibits potent AKT inhibition (ALM301), with selectivity attributed to the ethynyl group enhancing hydrophobic interactions in the ATP-binding pocket . Engasertib (a related compound) shows clinical promise in cancer therapy .
  • 1-Ethyl derivative (ALM301) : Combines ethyl and phenyl groups for subtype-specific AKT inhibition, highlighting the importance of substituent synergy .
Antibacterial Activity
  • 7-Fluoro derivative: Demonstrates reduced topo IV inhibition due to weaker π-π stacking with DNA compared to aromatic LHS groups (e.g., benzopyrano-pyrrolone) .
  • Ethynyl vs. Halogenated derivatives: Bromo and iodo analogues serve as intermediates for antibacterial quinolones but lack direct enzyme inhibition data .
Hemorheological and Anti-thrombotic Activity

Thioureide derivatives (e.g., 3-thioureido-pyridones) reduce blood viscosity by targeting thrombotic pathways, with activity comparable to pentoxifylline .

Physicochemical Properties

  • Lipophilicity : Ethynyl and halogen substituents increase logP (enhancing membrane permeability), while polar groups (e.g., hydroxymethyl at 7-position) improve solubility .
  • Synthetic Accessibility : Bromo and iodo derivatives are easily synthesized via electrophilic substitution, whereas ethynyl groups require transition metal catalysis .

Therapeutic Potential and Limitations

  • Advantages of 7-Ethynyl :
    • High kinase selectivity and adaptability for PROTACs (protein degradation strategies).
    • Ethynyl’s linear geometry facilitates deep pocket penetration in enzymes .
  • Limitations: Potential metabolic instability of the ethynyl group. Limited data on off-target effects compared to fluorinated or methylated analogues.

Biological Activity

7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological properties, particularly focusing on its implications in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The chemical formula of this compound is C10H7N3OC_{10}H_{7}N_{3}O with a CAS number of 1824105-71-6. The compound features a pyridooxazine core, which is significant for its biological activity.

PropertyValue
Molecular Weight177.18 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
StructureChemical Structure

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit potent anti-cancer properties through the inhibition of specific targets such as PARP7 (Poly(ADP-ribose) polymerase 7). A related study demonstrated that a derivative of this class showed an IC50 value of 0.56 nM against PARP7, indicating strong inhibitory potential against tumor growth in vivo .

The mechanism of action primarily involves the inhibition of PARP enzymes, which play a crucial role in DNA repair processes. Inhibition leads to the accumulation of DNA damage in cancer cells, ultimately inducing apoptosis. This mechanism is particularly effective in tumors with defective DNA repair pathways.

Case Study 1: Lung Cancer Treatment

A recent investigation into the efficacy of PARP7 inhibitors revealed that the compound demonstrated significant anti-tumor activity in lung cancer models. The study highlighted that the compound not only inhibited tumor growth but also showed favorable pharmacokinetic properties, including acceptable bioavailability in animal models (ICR mice and Beagle dogs) with bioavailability rates of approximately 33.9% and 45.2%, respectively .

Case Study 2: Broad-Spectrum Antitumor Activity

In vitro studies have shown that derivatives of this compound exhibit activity against various cancer cell lines including A549 (lung), HeLa (cervical), and MCF-7 (breast). The observed micromolar activity against these cell lines suggests a broad-spectrum potential for therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization processes. Research indicates that modifications to the ethynyl group can enhance biological activity or alter pharmacokinetics.

Table 2: Synthesis Pathway Overview

StepReaction TypeKey Reagents
Step 1CyclizationPyridine derivatives
Step 2AlkylationEthynyl halides
Step 3FunctionalizationVarious nucleophiles

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